
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is an organosilicon compound characterized by a silacyclobutene ring. Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene typically involves the following steps:
Formation of the Silacyclobutene Ring: This can be achieved through a [2+2] cycloaddition reaction between a silene and an alkyne.
Substitution Reactions: Introduction of phenyl groups can be done via Grignard reagents or organolithium reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in controlled environments.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkyl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated or alkylated silacyclobutene compounds.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its use as a drug delivery vehicle due to its stability and biocompatibility.
Industry: Applications in the production of high-performance materials, such as coatings and adhesives.
作用机制
The mechanism of action for 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its chemical structure and functional groups.
相似化合物的比较
Similar Compounds
Tetraphenylsilane: Similar in structure but lacks the silacyclobutene ring.
Triphenylsilane: Contains three phenyl groups but differs in the overall structure.
Phenylsilane: A simpler compound with a single phenyl group attached to silicon.
Uniqueness
1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is unique due to its silacyclobutene ring, which imparts distinct chemical and physical properties compared to other organosilicon compounds.
属性
分子式 |
C31H28Si |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
1,1-dimethyl-2,3,4-triphenyl-2-(1-phenylethenyl)silete |
InChI |
InChI=1S/C31H28Si/c1-24(25-16-8-4-9-17-25)31(28-22-14-7-15-23-28)29(26-18-10-5-11-19-26)30(32(31,2)3)27-20-12-6-13-21-27/h4-23H,1H2,2-3H3 |
InChI 键 |
VOCYPLHWAAKXMQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(=C(C1(C2=CC=CC=C2)C(=C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
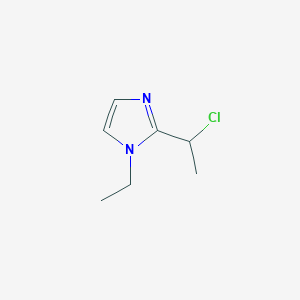
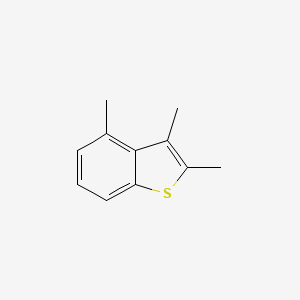
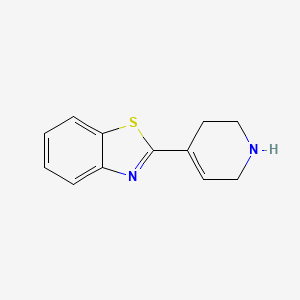
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)

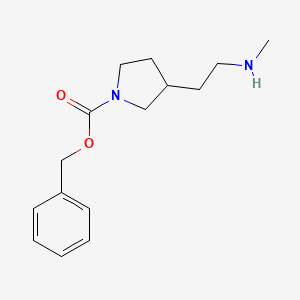
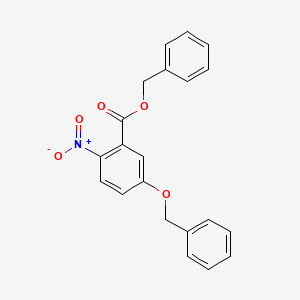
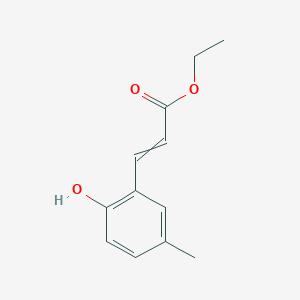

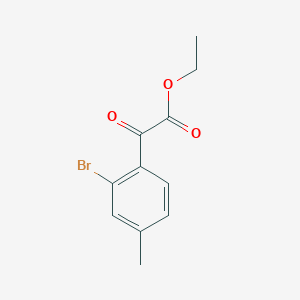
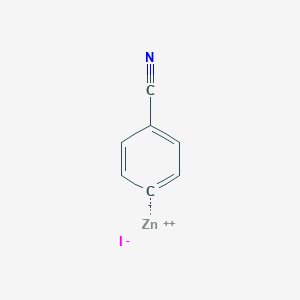
![6,6-Dichloro-1-ethoxybicyclo[3.1.0]hexane](/img/structure/B13967209.png)
